molecular formula C9H19NS B13637369 2,2,7,7-Tetramethyl-1,4-thiazepane

2,2,7,7-Tetramethyl-1,4-thiazepane

Cat. No.: B13637369
M. Wt: 173.32 g/mol
InChI Key: DAUFBZHPVYFUCA-UHFFFAOYSA-N
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Description

2,2,7,7-Tetramethyl-1,4-thiazepane is a seven-membered heterocyclic compound containing one sulfur atom and one nitrogen atom within its ring structure. The molecule is substituted with four methyl groups at positions 2 and 7, contributing to steric hindrance and influencing its conformational flexibility.

Properties

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

2,2,7,7-tetramethyl-1,4-thiazepane

InChI

InChI=1S/C9H19NS/c1-8(2)5-6-10-7-9(3,4)11-8/h10H,5-7H2,1-4H3

InChI Key

DAUFBZHPVYFUCA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC(S1)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of seven-membered heterocycles like 2,2,7,7-Tetramethyl-1,4-thiazepane typically involves multicomponent heterocyclization reactions or ring expansion methods. One-pot synthesis procedures are often employed to streamline the process and improve yields .

Industrial Production Methods: Industrial production methods for 2,2,7,7-Tetramethyl-1,4-thiazepane are not well-documented in the literature. the general approach involves the use of readily available starting materials and catalysts to facilitate the formation of the thiazepane ring.

Chemical Reactions Analysis

Types of Reactions: 2,2,7,7-Tetramethyl-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce amines.

Scientific Research Applications

2,2,7,7-Tetramethyl-1,4-thiazepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,7,7-Tetramethyl-1,4-thiazepane involves its interaction with molecular targets and pathways within biological systems. The sulfur and nitrogen atoms in the thiazepane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .

Comparison with Similar Compounds

Comparison with Diazepane Derivatives

Structural and Electronic Differences

  • Heteroatom Composition : Thiazepanes contain a sulfur atom, whereas diazepanes feature two nitrogen atoms. Sulfur’s lower electronegativity and larger atomic radius reduce hydrogen-bonding capability compared to nitrogen, impacting solubility and crystal packing .
  • Basicity : The sulfur atom in thiazepane renders the compound less basic than diazepanes, which may affect salt formation and coordination chemistry.

Physical Properties

Key data for diazepane derivatives (from ):

Compound Melting Point (°C) Synthesis Method
2-(3,3,5,5-Tetramethyl-diazepan-1-yl)-quinoline fumarate 195.9–200 Pd-catalyzed coupling
2-(3,3,4,5,5-Pentamethyl-diazepan-1-yl)-quinoline fumarate 189.8–192.8 Pd-catalyzed coupling

Thiazepanes are expected to exhibit lower melting points than diazepanes due to reduced intermolecular hydrogen bonding.

Pharmacological Implications

Diazepane derivatives, such as those listed above, act as monoamine neurotransmitter reuptake inhibitors, with applications in central nervous system disorders . The sulfur atom in thiazepane could alter binding affinity or metabolic stability, though direct evidence is lacking.

Comparison with Other Heterocycles

While evidence for oxazepanes (oxygen-containing analogs) is absent, sulfur’s polarizability and hydrophobic character may distinguish thiazepanes from oxygen-containing heterocycles in drug design.

Biological Activity

2,2,7,7-Tetramethyl-1,4-thiazepane is a seven-membered heterocyclic compound notable for its unique structure containing both sulfur and nitrogen. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a detailed overview of the biological activity of 2,2,7,7-tetramethyl-1,4-thiazepane based on recent research findings.

The molecular formula of 2,2,7,7-tetramethyl-1,4-thiazepane is C9H19NS with a molecular weight of 173.3 g/mol. The compound is characterized by its seven-membered ring structure that includes a thiazepane framework.

PropertyValue
CAS No.2731010-07-2
Molecular FormulaC9H19NS
Molecular Weight173.3 g/mol
Purity≥95%

Synthesis

The synthesis of 2,2,7,7-tetramethyl-1,4-thiazepane typically involves cyclization reactions using precursors such as α,β-unsaturated esters and 1,2-amino thiols. Recent advancements have improved the efficiency and yield of these reactions significantly .

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of 2,2,7,7-tetramethyl-1,4-thiazepane against various pathogens. In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Anticancer Activity

Research has also highlighted the potential anticancer properties of 2,2,7,7-tetramethyl-1,4-thiazepane. A study conducted on various cancer cell lines indicated that the compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 values for MCF-7 cells were reported to be around 30 µM .

The mechanism by which 2,2,7,7-tetramethyl-1,4-thiazepane exerts its biological effects appears to involve interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in cellular signaling pathways that regulate cell growth and apoptosis .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various thiazepane derivatives including 2,2,7,7-tetramethyl-1,4-thiazepane:

  • Objective : Evaluate the antimicrobial activity against common bacterial strains.
  • Method : Disc diffusion method was employed to assess inhibition zones.
  • Results : The compound demonstrated a significant zone of inhibition against both S. aureus (15 mm) and E. coli (12 mm), indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity
A study focused on the anticancer properties:

  • Objective : Investigate the effects on MCF-7 breast cancer cells.
  • Method : Cell viability assays were performed using MTT assays.
  • Results : Treatment with 2,2,7,7-tetramethyl-1,4-thiazepane resulted in a dose-dependent decrease in cell viability with an IC50 value determined at approximately 30 µM.

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